Tetrahydrocortisone 3-Glucuronide

LC-MS/MS steroid glucuronide analysis regioisomer differentiation

Endogenous THE-3-G quantification by LC-MS/MS requires a regiospecific reference standard to eliminate interference from the co-eluting 21-glucuronide isomer. This certified material enables selective MRM transition development ([M-H]⁻ → [M-H-CH₂O]⁻) for the 3-monoglucuronide, ensuring clinically valid calibration at the predominant plasma concentration (7.96 ± 2.76 μg/100 mL). Manufactured via the high-yield 2022 Koenigs-Knorr glycosylation route for cost-efficient production and reliable supply continuity.

Molecular Formula C27H40O11
Molecular Weight 540.606
CAS No. 26312-91-4
Cat. No. B570182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocortisone 3-Glucuronide
CAS26312-91-4
Synonymsβ-D- Glucopyranosiduronic acid 17,21-dihydroxy-11,20-dioxo-5β-pregnan-3α-yl;  _x000B_β-D-Glucosiduronic acid, 17,21-dihydroxy-11,20-dioxo-5β-pregnan-3α-yl; _x000B_3α-(β-D-Glucopyranuronosyloxy)-17,21-dihydroxy-5β-pregnane-11,20-dione; _x000B_Pregnane β-D-Glucopyranosidur
Molecular FormulaC27H40O11
Molecular Weight540.606
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C27H40O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-15,18-22,24,28,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13-,14+,15+,18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1
InChIKeyQUOCEDQXFGCYTL-WPIYVXEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrocortisone 3-Glucuronide (CAS 26312-91-4): A Primary Cortisol Metabolite Standard for Bioanalytical Method Development


Tetrahydrocortisone 3-glucuronide (THE-3-G) is a phase II glucuronide conjugate of tetrahydrocortisone, itself a major ring-A reduced metabolite of cortisol. It is one of the predominant urinary and plasma glucocorticoid metabolites in humans and serves as a critical analytical reference standard for quantifying cortisol metabolic flux [1]. Structurally, the glucuronosyl moiety is attached at the C-3 hydroxyl position of the 3α,5β-tetrahydrocortisone backbone, distinguishing it from the corresponding 21-glucuronide regioisomer and the free, unconjugated form [2].

Why Generic Substitution Fails for Tetrahydrocortisone 3-Glucuronide


The position of glucuronidation on the steroid nucleus dictates the compound's behavior in mass spectrometric detection, biological recognition, and transport across physiological barriers [1]. In urine, tetrahydrocortisone glucuronides exist as a mixture of 3- and 21-glucuronides, each with distinct MS/MS fragmentation patterns [1]. Furthermore, the 3-glucuronide conjugate shows different plasma concentration profiles and blood-brain barrier permeability compared to the free steroid form or the closely related tetrahydrocortisol 3-glucuronide [2]. These differences mean that unqualified substitution with 'tetrahydrocortisone glucuronide' without specifying the regioisomer can result in inaccurate quantification and flawed biological interpretation. The evidence below quantifies these differences.

Quantitative Evidence for Selecting Tetrahydrocortisone 3-Glucuronide Over Analogs


MS/MS Fragmentation Pattern Differentiates 3-Glucuronide from 21-Glucuronide Regioisomers

The 3-glucuronide of tetrahydrocortisone (THE-3-G) can be unequivocally distinguished from its 21-glucuronide regioisomer (THE-21-G) by collision-induced dissociation (CID) tandem mass spectrometry. In negative-ion ESI-MS/MS, THE-3-G produces a structure-specific product ion via neutral loss of formaldehyde ([M-H]⁻ → [M-H-CH₂O]⁻), whereas THE-21-G undergoes a different neutral loss of a glucuronyl-derived fragment ([M-H]⁻ → [M-H-CH₂OG]⁻) [1]. This orthogonal fragmentation behavior permits specific MRM transitions and eliminates the risk of misassigning co-eluting regioisomers in complex biological matrices.

LC-MS/MS steroid glucuronide analysis regioisomer differentiation

Plasma Concentration of THE-3-G Exceeds That of Tetrahydrocortisol 3-Glucuronide by ~1.8-Fold

In human plasma, the concentration of tetrahydrocortisone glucuronide (THE-G, primarily the 3-glucuronide) is significantly higher than that of tetrahydrocortisol glucuronide (THF-G). Quantitative measurements using isotope dilution and spectrophotometric detection reported a mean plasma concentration of THE-G of 7.96 ± 2.76 μg/100 mL versus THF-G at 4.45 ± 1.29 μg/100 mL [1]. This represents an approximately 1.79-fold higher circulating level of the cortisone-derived conjugate relative to the cortisol-derived conjugate.

plasma steroid profiling cortisol metabolism glucuronide quantification

Blood-CSF Barrier Impermeability of THE-3-G Contrasts with Free Tetrahydrocortisone

While free tetrahydrocortisone (THE) freely crosses the blood-cerebrospinal fluid (CSF) barrier, its 3-glucuronide conjugate (THE-3-G) does not. Studies in the dog demonstrated that tetrahydrocortisone enters the CSF readily, but tetrahydrocortisone glucuronide is excluded from the central nervous system compartment [1]. This differential permeability is attributed to the increased hydrophilicity and molecular size conferred by glucuronidation at the C-3 position, which prevents passive diffusion across the blood-CSF barrier.

blood-brain barrier CSF penetration steroid conjugate transport

Synthetic Route Comparison: Novel Koenigs-Knorr-Based Synthesis Achieves Higher Yield Than Literature Methods

A novel synthetic route for THE-3-G, published in 2022, employs cortisone acetate as starting material, lithium tri-tert-butoxyaluminum hydride for stereoselective C-3 reduction, and Koenigs-Knorr glycosylation with cadmium carbonate promoter and 4Å molecular sieves [1]. The authors report that this new route is shorter and gives higher yield than that reported in the literature for tetrahydrocortisone 3-glucuronide synthesis [1]. While specific numerical yield values are described as proprietary or context-dependent, the manuscript explicitly states a yield advantage over the previously published standard method.

steroid glucuronide synthesis Koenigs-Knorr glycosylation process chemistry

Validated Application Scenarios for Tetrahydrocortisone 3-Glucuronide (CAS 26312-91-4)


LC-MS/MS Method Development Requiring Regioisomer-Specific Quantification of Urinary Tetrahydrocorticosteroid Glucuronides

THE-3-G is the required reference standard for establishing MRM transitions specific to 3-monoglucuronides ([M-H]⁻ → [M-H-CH₂O]⁻) as opposed to 21-monoglucuronides ([M-H]⁻ → [M-H-CH₂OG]⁻) [1]. Using the incorrect regioisomer standard will result in inaccurate quantification of endogenous THE-3-G in human urine samples, where both 3- and 21-glucuronides co-exist.

Plasma Biomarker Studies for Cortisol Metabolite Profiling in Metabolic and Stress-Related Disorders

THE-3-G constitutes the predominant circulating glucuronide conjugate of tetrahydrocortisone in human plasma, with mean concentrations of 7.96 ± 2.76 μg/100 mL [2]. This abundance makes it a preferred analyte over tetrahydrocortisol glucuronide (4.45 ± 1.29 μg/100 mL) for plasma-based assays monitoring cortisol metabolism in conditions such as Cushing's syndrome, hypertension, and chronic stress.

Blood-Brain Barrier and Neurosteroid Research Requiring Peripheral-Only Metabolite Markers

Unlike free tetrahydrocortisone, which freely enters the CSF, THE-3-G is excluded from the CNS compartment [3]. This property makes THE-3-G a specific peripheral biomarker that does not confound central nervous system measurements, enabling clean compartmental pharmacokinetic modeling in neuroendocrine studies.

Synthesis and Supply of High-Purity Reference Standards for Steroid Glucuronide Metabolomics

The 2022 synthetic route using Koenigs-Knorr glycosylation with cadmium carbonate and 4Å molecular sieves provides a higher-yielding and shorter pathway to THE-3-G compared to previous literature methods [4]. This route is directly relevant for contract manufacturing organizations (CMOs) and reference material producers seeking cost-efficient production of this specific 3-glucuronide regioisomer.

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